molecular formula C22H42O4 B12566564 Diethyl (pentadecan-2-yl)propanedioate CAS No. 192881-82-6

Diethyl (pentadecan-2-yl)propanedioate

Cat. No.: B12566564
CAS No.: 192881-82-6
M. Wt: 370.6 g/mol
InChI Key: UVKPINZNHZFZAR-UHFFFAOYSA-N
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Description

Diethyl (pentadecan-2-yl)propanedioate is a chemical compound with the molecular formula C22H42O4 It is an ester derivative of propanedioic acid and is characterized by the presence of a long alkyl chain (pentadecan-2-yl) attached to the central propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (pentadecan-2-yl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable alkyl halide. The reaction proceeds via the formation of an enolate ion, which acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide. The general reaction conditions include:

    Base: Sodium ethoxide in ethanol

    Temperature: Room temperature to slightly elevated temperatures

    Solvent: Ethanol or other suitable organic solvents

The reaction can be represented as follows:

Diethyl propanedioate+Alkyl halideDiethyl (pentadecan-2-yl)propanedioate\text{Diethyl propanedioate} + \text{Alkyl halide} \rightarrow \text{this compound} Diethyl propanedioate+Alkyl halide→Diethyl (pentadecan-2-yl)propanedioate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (pentadecan-2-yl)propanedioate undergoes various chemical reactions, including:

    Alkylation: Formation of enolate ions and subsequent alkylation with alkyl halides.

    Hydrolysis: Conversion to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Decarboxylation: Loss of carbon dioxide upon heating, leading to the formation of substituted monocarboxylic acids.

Common Reagents and Conditions

    Alkylation: Sodium ethoxide in ethanol, alkyl halides

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide

    Decarboxylation: Heating in the presence of a suitable catalyst

Major Products

    Alkylation: this compound

    Hydrolysis: Pentadecan-2-ylpropanedioic acid and ethanol

    Decarboxylation: Substituted monocarboxylic acids

Scientific Research Applications

Diethyl (pentadecan-2-yl)propanedioate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological systems, including as a component of insect pheromones.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl (pentadecan-2-yl)propanedioate involves its ability to form enolate ions, which can participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, it may interact with specific receptors or enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl propanedioate (Diethyl malonate)
  • Diethyl (hexadecan-2-yl)propanedioate
  • Diethyl (octadecan-2-yl)propanedioate

Uniqueness

Diethyl (pentadecan-2-yl)propanedioate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

192881-82-6

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

IUPAC Name

diethyl 2-pentadecan-2-ylpropanedioate

InChI

InChI=1S/C22H42O4/c1-5-8-9-10-11-12-13-14-15-16-17-18-19(4)20(21(23)25-6-2)22(24)26-7-3/h19-20H,5-18H2,1-4H3

InChI Key

UVKPINZNHZFZAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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